molecular formula C18H28N4O3 B2822607 Methyl 4-(2-(3-(3-phenylpropyl)ureido)ethyl)piperazine-1-carboxylate CAS No. 1226454-88-1

Methyl 4-(2-(3-(3-phenylpropyl)ureido)ethyl)piperazine-1-carboxylate

Cat. No.: B2822607
CAS No.: 1226454-88-1
M. Wt: 348.447
InChI Key: BIEWNCTZUPXCIS-UHFFFAOYSA-N
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Description

Methyl 4-(2-(3-(3-phenylpropyl)ureido)ethyl)piperazine-1-carboxylate is a piperazine-derived compound characterized by a ureidoethyl linker bridging the piperazine core and a 3-phenylpropyl substituent. The methyl carboxylate group at the 1-position of the piperazine ring enhances metabolic stability compared to bulkier esters or amides, while the ureido moiety may influence hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

methyl 4-[2-(3-phenylpropylcarbamoylamino)ethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3/c1-25-18(24)22-14-12-21(13-15-22)11-10-20-17(23)19-9-5-8-16-6-3-2-4-7-16/h2-4,6-7H,5,8-15H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEWNCTZUPXCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)CCNC(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(3-(3-phenylpropyl)ureido)ethyl)piperazine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the piperazine ring, followed by the introduction of the ureido group and the phenylpropyl moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(3-(3-phenylpropyl)ureido)ethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 4-(2-(3-(3-phenylpropyl)ureido)ethyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(3-(3-phenylpropyl)ureido)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Analogs and Their Modifications
Compound Name Substituent Features Molecular Weight (g/mol) Key Targets/Activities Reference ID
Methyl 4-(2-(3-(3-phenylpropyl)ureido)ethyl)piperazine-1-carboxylate Ureidoethyl linker, 3-phenylpropyl, methyl carboxylate ~377.4 (calculated) Not explicitly stated; inferred neurotransmitter transporter modulation
1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine Diphenylmethoxyethyl linker, 3-phenylpropyl ~494.5 (calculated) High affinity for dopamine transporter (Ki = 0.79 nM at site 1)
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Thiazole ring, 3-chlorophenyl ureido, ethyl carboxylate 514.2 Anticancer/anti-inflammatory (yield: 89.1%)
Omecamtiv mecarbil (CK-1827452) Fluorophenyl, pyridinyl ureido, methyl carboxylate 401.4 Cardiac myosin activator (clinical use)
Ethyl 4-(3-phenylimidazo[1,2-b]pyridazin-6-yl)piperazine-1-carboxylate Imidazopyridazine heterocycle, ethyl carboxylate 351.4 Kinase inhibition (e.g., Adaptor Associated Kinase 1)

Pharmacological and Binding Affinity Comparisons

  • Dopamine/Serotonin Transporter Affinity: The diphenylmethoxyethyl analog (Ki = 0.79 nM at dopamine transporter site 1) exhibits higher affinity than the ureidoethyl compound, suggesting that the methoxy group enhances binding to monoamine transporters . In contrast, the ureidoethyl linker may prioritize interactions with alternative targets, such as ion channels or enzymes. Cocaine analogs like RTI-55 (Ki = 0.76 nM) demonstrate comparable affinity to the diphenylmethoxyethyl derivative, highlighting the importance of lipophilic substituents for transporter binding .
  • Synthetic Accessibility :

    • Ethyl esters with thiazole or imidazopyridazine groups (e.g., compounds in and ) show yields >85%, suggesting easier synthesis compared to the ureidoethyl-piperazine derivative, which requires multi-step coupling (e.g., 13% yield in ) .

Target Selectivity and Functional Outcomes

  • Neurotransmitter Transporters: Piperazine derivatives with 3-phenylpropyl groups (e.g., and ) consistently target dopamine and serotonin transporters. However, substituents on the linker (e.g., ureido vs. methoxy) dictate site-specific binding. For example, diphenylmethoxyethyl analogs bind preferentially to the dopamine transporter’s amino-terminal domain, while ureidoethyl groups may interact with mid-region helices .
  • Therapeutic Indications: Omecamtiv mecarbil’s fluorophenyl-pyridinyl structure confers cardiac myosin activation, whereas imidazopyridazine-containing analogs () are explored for kinase inhibition in pain management . The title compound’s ureidoethyl-piperazine scaffold remains underexplored but may align with anticancer or antinociceptive activities observed in related ureido derivatives .

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